molecular formula C9H11NO B126771 (5R)-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 150737-70-5

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No. B126771
M. Wt: 149.19 g/mol
InChI Key: LANQCUHPUQHIAO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5,6,7,8-tetrahydroquinolin-5-ol, also known as THQ, is a naturally occurring compound found in certain plants. It has gained attention in recent years due to its potential use in scientific research applications.

Mechanism Of Action

(5R)-5,6,7,8-tetrahydroquinolin-5-ol acts on various cellular pathways, including the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification responses, and the NF-κB pathway, which regulates inflammation and immune responses. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been shown to modulate the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.

Biochemical And Physiological Effects

(5R)-5,6,7,8-tetrahydroquinolin-5-ol has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase levels of certain neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using (5R)-5,6,7,8-tetrahydroquinolin-5-ol in lab experiments is its natural origin, which may reduce the risk of toxicity and side effects compared to synthetic compounds. However, (5R)-5,6,7,8-tetrahydroquinolin-5-ol's potency and stability may vary depending on its source and preparation method, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for (5R)-5,6,7,8-tetrahydroquinolin-5-ol research, including further studies of its neuroprotective effects and its potential use in treating neurodegenerative disorders. (5R)-5,6,7,8-tetrahydroquinolin-5-ol may also have applications in cancer research, as it has been shown to have anti-tumor properties. Additionally, further studies on (5R)-5,6,7,8-tetrahydroquinolin-5-ol's mechanism of action and its interactions with other compounds may provide insights into its potential use as a therapeutic agent.

Synthesis Methods

(5R)-5,6,7,8-tetrahydroquinolin-5-ol can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the reduction of quinoline or the use of a palladium-catalyzed reaction.

Scientific Research Applications

(5R)-5,6,7,8-tetrahydroquinolin-5-ol has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

150737-70-5

Product Name

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1

InChI Key

LANQCUHPUQHIAO-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)N=CC=C2)O

SMILES

C1CC(C2=C(C1)N=CC=C2)O

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)O

synonyms

5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI)

Origin of Product

United States

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